N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole ring at the 4-position of the benzene moiety and a [2,3'-bifuran]-5-ylmethyl group attached to the sulfonamide nitrogen. The compound’s structure combines a sulfonamide scaffold—common in anti-inflammatory agents like celecoxib—with a bifuran substituent, which introduces unique electronic and steric properties.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-26(23,17-5-2-15(3-6-17)21-10-1-9-19-21)20-12-16-4-7-18(25-16)14-8-11-24-13-14/h1-11,13,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDQWZZOXAOYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the bifuran moiety, followed by the introduction of the pyrazole ring. The final step involves the sulfonation of the benzene ring to attach the sulfonamide group. Common reagents used in these reactions include furan, pyrazole, and sulfonyl chlorides, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety may yield furanones, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
Cannabinoid Receptor Antagonism
One of the most notable applications of this compound is its role as a peripherally restricted antagonist of the cannabinoid receptor type 1 (CB1). Research indicates that it demonstrates efficacy in promoting weight loss in diet-induced obese mice without crossing the blood-brain barrier. This property suggests potential therapeutic applications for metabolic disorders, particularly obesity-related conditions.
Anticancer Activity
The pyrazole moiety is known for its anticancer properties, and compounds containing this structure have been reported to exhibit significant cytotoxic effects against various cancer cell lines. In studies involving similar pyrazole derivatives, compounds demonstrated moderate to high inhibition percentages against different human cancer types, indicating that N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may also possess anticancer potential .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple synthetic steps that require precise control over reaction conditions to ensure purity and yield. Common reagents include potassium permanganate for oxidation reactions and lithium aluminum hydride for reductions.
The mechanism of action appears to involve specific interactions with molecular targets within biological systems, influencing pathways related to inflammation and cancer cell proliferation. Research indicates that pyrazole-containing compounds often inhibit key enzymes involved in these processes, further supporting their therapeutic potential .
Case Studies and Research Findings
Recent studies have highlighted the significant pharmacological activities associated with pyrazole derivatives:
- Anti-inflammatory Effects : Compounds similar to this compound have shown promising anti-inflammatory effects in various assays, suggesting potential applications in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that certain derivatives exhibit high cytotoxicity against breast cancer cell lines (e.g., MCF7), with growth inhibition percentages reaching notable levels .
- Therapeutic Applications : The unique structure of this compound positions it well for further development as a therapeutic agent targeting metabolic disorders and cancer treatment due to its selective action and reduced central nervous system side effects .
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety may interact with hydrophobic pockets of proteins, while the pyrazole ring can form hydrogen bonds with active sites. The sulfonamide group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzenesulfonamide Derivatives
*Predicted or experimentally determined.
†Estimated based on structural components.
‡Inferred from similar derivatives in .
§Calculated using software tools (e.g., ChemAxon).
Key Observations:
Structural Features :
- The target compound’s bifuran substituent distinguishes it from celecoxib and mavacoxib, which feature fluorinated phenyl groups. The furan rings may enhance π-π stacking interactions but reduce solubility compared to halogenated analogs .
- Unlike the antileishmanial derivatives (3a–g) in , the target compound’s bifuran group introduces a rigid, planar structure that could influence membrane permeability .
Druglikeness: All compounds comply with Lipinski’s rule-of-five, suggesting favorable oral bioavailability. The target compound’s estimated molecular weight (~420–440) and clogP (~3–4) align with these criteria .
Therapeutic Potential: Celecoxib and mavacoxib are established COX-2 inhibitors, with substituents like trifluoromethyl enhancing target affinity . The target compound’s pyrazole and sulfonamide groups suggest similar applicability, though its bifuran group may redirect selectivity toward other targets (e.g., parasitic enzymes) . Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibited antileishmanial activity, with clogP >3 correlating with improved efficacy. The target compound’s clogP (~3–4) positions it within this active range .
Research Findings and Implications
- Synthetic Accessibility : The compound can likely be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, analogous to methods in and .
- Bioactivity Gaps : While celecoxib and mavacoxib have well-documented COX-2 inhibition, the target compound’s activity remains speculative. Experimental validation is critical to confirm its mechanism.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic organic compound that combines a bifuran moiety with a pyrazole and a sulfonamide group. This unique structure suggests potential applications in medicinal chemistry, particularly as a therapeutic agent against various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Structural Characteristics
The compound's structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O4S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 2034442-68-5 |
The bifuran unit contributes to the compound's electronic properties, enhancing its binding affinity to biological targets compared to simpler analogs .
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Key Enzymes : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these enzymes can lead to cell cycle arrest in cancer cells .
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may contribute to the compound's therapeutic potential in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that this compound has significant cytotoxic effects against various cancer cell lines, suggesting its role as a potential anticancer agent .
Anticancer Efficacy
Recent studies have evaluated the anticancer efficacy of this compound against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.50 | Induces apoptosis and cell cycle arrest |
| A549 (Lung) | 26.00 | Inhibits proliferation |
| HepG2 (Liver) | 0.71 | CDK inhibition |
These findings suggest that the compound has varying degrees of effectiveness against different cancer types, with notable potency against HepG2 cells .
Inflammatory Response
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential for treating conditions like rheumatoid arthritis or other inflammatory disorders .
Case Studies and Research Findings
Several research studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against Hep2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Mechanistic Insights : Research published by Wei et al. indicated that compounds containing the pyrazole moiety showed promising results in inhibiting tumor growth in A549 cells with an IC50 of 26 µM, suggesting a potential role for this compound in lung cancer therapy .
- Inflammation Studies : Additional investigations revealed that the compound could significantly reduce inflammation markers in preclinical models, supporting its use in therapeutic strategies against inflammatory diseases.
Q & A
Basic: What are the standard synthetic protocols for preparing N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. A general approach includes:
- Step 1: Reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with [2,3'-bifuran]-5-ylmethylamine under basic conditions (e.g., aqueous NaHCO₃ or pyridine) to form the sulfonamide bond .
- Step 2: Purification via column chromatography or recrystallization. Characterization employs ¹H/¹³C NMR to confirm regiochemistry of the bifuran and pyrazole moieties, IR spectroscopy for sulfonamide (-SO₂NH-) stretch identification (~1350–1150 cm⁻¹), and mass spectrometry for molecular ion validation .
Basic: How is the purity of this compound assessed during synthesis?
Methodological Answer:
Purity is evaluated using:
- HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Melting point analysis (e.g., capillary method) to compare against literature values for structurally related sulfonamides (e.g., 152–164°C for analogous compounds ).
- Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents to monitor reaction progress .
Advanced: What strategies resolve discrepancies in NMR data for regiochemical assignment of the bifuran moiety?
Methodological Answer:
Regiochemical ambiguities in the bifuran group are addressed by:
- 2D NMR techniques (e.g., HSQC and HMBC ) to correlate proton-carbon couplings and confirm connectivity .
- X-ray crystallography using SHELX software for refining crystal structures, particularly to distinguish between 2,3'- and 3,3'-bifuran isomers. SHELXL is preferred for high-resolution data to resolve torsional angles and hydrogen bonding .
Advanced: How can researchers optimize reaction yields when introducing the bifuranylmethyl group?
Methodological Answer:
Yield optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the bifuranylmethylamine .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Temperature control : Reactions conducted at 0–5°C minimize side products like sulfonate esters .
Advanced: What analytical approaches identify and quantify impurities in this compound?
Methodological Answer:
Impurity profiling involves:
- LC-MS to detect by-products (e.g., incomplete substitution at the sulfonamide nitrogen or residual bifuranylmethylamine). Celecoxib-related impurities (e.g., positional isomers of pyrazole or bifuran) serve as benchmarks .
- Preparative RP-HPLC to isolate impurities, followed by ¹H NMR and HRMS for structural confirmation .
Advanced: How do structural modifications (e.g., pyrazole vs. triazole substituents) affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies are conducted by:
- Enzyme inhibition assays : Testing analogs against targets like carbonic anhydrase or cyclooxygenase-2 (COX-2). Pyrazole derivatives often show higher selectivity than triazoles due to hydrogen-bonding differences .
- Computational docking : Tools like AutoDock assess binding affinities to active sites (e.g., COX-2’s hydrophobic pocket), correlating substituent bulkiness (e.g., trifluoromethyl) with activity .
Basic: What spectroscopic techniques confirm the sulfonamide functional group?
Methodological Answer:
- IR spectroscopy : Asymmetric (-SO₂-) stretches appear at ~1350 cm⁻¹ and symmetric stretches at ~1150 cm⁻¹ .
- ¹H NMR : The -SO₂NH- proton resonates as a singlet at δ 7.5–8.5 ppm in DMSO-d₆ .
Advanced: How are crystallographic data analyzed to resolve tautomerism in the pyrazole ring?
Methodological Answer:
- SHELXD is used for phase determination in X-ray data. For tautomeric forms (1H vs. 2H-pyrazole), electron density maps and Hirshfeld surface analysis differentiate proton positions. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize specific tautomers .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Use gloves and goggles to avoid skin/eye contact.
- Work in a fume hood due to potential dust inhalation risks.
- Store at 2–8°C under inert gas (e.g., argon) to prevent sulfonamide oxidation .
Advanced: How do researchers validate target engagement in cellular assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
